molecular formula C14H14N2O3 B13276389 2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid

2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid

Cat. No.: B13276389
M. Wt: 258.27 g/mol
InChI Key: TTZOSKADNJZIGW-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid is a compound that features an imidazole ring fused with an oxolane ring and a carboxylic acid group. This compound is known for its unique chemical structure, which imparts specific properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the imidazole ring.

Scientific Research Applications

2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid is unique due to the presence of both the oxolane ring and the carboxylic acid group, which confer specific chemical properties and reactivity. This combination of functional groups allows for diverse applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2-(1-phenylimidazol-2-yl)oxolane-3-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c17-14(18)11-6-9-19-12(11)13-15-7-8-16(13)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6,9H2,(H,17,18)

InChI Key

TTZOSKADNJZIGW-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1C(=O)O)C2=NC=CN2C3=CC=CC=C3

Origin of Product

United States

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